molecular formula C7H6Cl2N4 B6284127 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75125-83-6

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B6284127
CAS RN: 75125-83-6
M. Wt: 217.1
InChI Key:
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Description

7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CMT) is a heterocyclic organic compound that has been widely studied due to its potential applications in drug design and development. CMT has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, antioxidant, antifungal, and anti-cancer activities. CMT has also been studied for its potential as a novel therapeutic agent for various diseases.

Scientific Research Applications

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in a variety of scientific research areas. In particular, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, antioxidant, antifungal, and anti-cancer activities. 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has also been studied for its potential as a novel therapeutic agent for various diseases, including cancer, HIV, and malaria. Additionally, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in drug delivery systems and for its ability to modulate the activity of enzymes.

Mechanism of Action

The exact mechanism of action of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed that 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine acts by binding to and blocking the activity of certain enzymes, such as protein kinases and cyclooxygenases. Additionally, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is believed to interfere with the activity of certain transcription factors, such as NF-κB, and to modulate the activity of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of tumor growth. Additionally, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in laboratory experiments has several advantages, including its low cost, its relatively low toxicity, and its availability in a range of solvents. Additionally, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using a variety of methods, including microwave-assisted synthesis, two-step synthesis, and one-pot synthesis. However, 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has some limitations, including its low solubility in water and its instability in the presence of light and heat.

Future Directions

Future research into 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine should focus on further elucidating its mechanism of action and exploring its potential applications in drug design and development. Additionally, further research should focus on evaluating the potential of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to modulate the activity of enzymes, transcription factors, and receptors, as well as its potential applications in drug delivery systems. Finally, further research should also focus on exploring the potential of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to inhibit cell proliferation, induce apoptosis, inhibit angiogenesis, and inhibit tumor growth.

Synthesis Methods

The synthesis of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved by a variety of methods, including the use of a microwave-assisted synthesis, a two-step method, and a one-pot method. The most commonly used method is a two-step synthesis, which involves the reaction of a chloromethyl group with a substituted 5-methyl-1,2,4-triazole to form 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) and is catalyzed by an acid, such as trifluoroacetic acid (TFA).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride to form 5-methyl-1H-1,2,4-triazole-3-carbonyl chloride. This intermediate is then reacted with 7-amino-2-chloromethylpyrimidine to form the desired product.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "thionyl chloride", "7-amino-2-chloromethylpyrimidine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 5-methyl-1H-1,2,4-triazole-3-carbonyl chloride.", "Step 2: 5-methyl-1H-1,2,4-triazole-3-carbonyl chloride is then reacted with 7-amino-2-chloromethylpyrimidine in the presence of a base such as triethylamine or sodium carbonate to form 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

75125-83-6

Product Name

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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